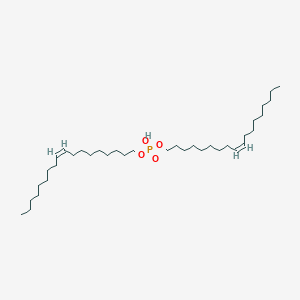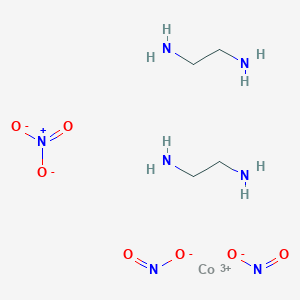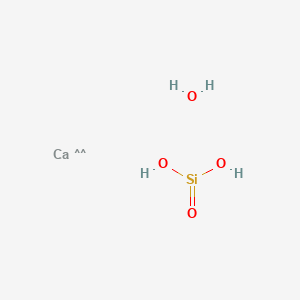![molecular formula C11H12N2O2 B075908 [4-(2-cyanoethyl)phenyl] N-methylcarbamate CAS No. 13792-20-6](/img/structure/B75908.png)
[4-(2-cyanoethyl)phenyl] N-methylcarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-cyanoethyl)phenyl] N-methylcarbamate is an organic compound with the molecular formula C11H12N2O2. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-cyanoethyl)phenyl] N-methylcarbamate typically involves the reaction of 4-(2-Cyanoethyl)phenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. The reaction can be represented as follows:
[ \text{4-(2-Cyanoethyl)phenol} + \text{Methyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a one-pot reaction involving carbonylimidazolide in water with a nucleophile. This method provides an efficient and general approach for the preparation of carbamates without the need for an inert atmosphere . The products precipitate out from the reaction mixture and can be obtained in high purity by filtration.
化学反应分析
Types of Reactions
[4-(2-cyanoethyl)phenyl] N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学研究应用
[4-(2-cyanoethyl)phenyl] N-methylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
作用机制
The mechanism of action of [4-(2-cyanoethyl)phenyl] N-methylcarbamate involves its interaction with specific molecular targets. One of the primary targets is acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the nervous system. The compound inhibits acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent disruption of normal nerve function . This mechanism is similar to that of other carbamate insecticides.
相似化合物的比较
Similar Compounds
Ethiofencarb: A carbamate insecticide with a similar mechanism of action.
Methyl carbamate: Another member of the carbamate family with similar chemical properties.
Uniqueness
[4-(2-cyanoethyl)phenyl] N-methylcarbamate is unique due to its specific structure, which includes a cyanoethyl group attached to the phenyl ring. This structural feature imparts distinct chemical and biological properties, differentiating it from other carbamates .
属性
CAS 编号 |
13792-20-6 |
|---|---|
分子式 |
C11H12N2O2 |
分子量 |
204.22 g/mol |
IUPAC 名称 |
[4-(2-cyanoethyl)phenyl] N-methylcarbamate |
InChI |
InChI=1S/C11H12N2O2/c1-13-11(14)15-10-6-4-9(5-7-10)3-2-8-12/h4-7H,2-3H2,1H3,(H,13,14) |
InChI 键 |
NEBGLASHEJDBJB-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC=C(C=C1)CCC#N |
规范 SMILES |
CNC(=O)OC1=CC=C(C=C1)CCC#N |
Key on ui other cas no. |
13792-20-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)






![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)

